molecular formula C5H9N3O3 B1279030 Ethyl 3-azido-2-hydroxypropanoate CAS No. 144888-69-7

Ethyl 3-azido-2-hydroxypropanoate

Cat. No. B1279030
M. Wt: 159.14 g/mol
InChI Key: JWDVPDQIXXHLCY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of azido-functionalized compounds is well-documented in the provided literature. For instance, a paper describes the synthesis of azido-terminated heterobifunctional poly(ethylene glycol)s, which involves the ring-opening polymerization of ethylene oxide with allyl alcohol as an initiator, followed by the modification of the hydroxyl end to an azido group . Although this synthesis is for a polymer, the fundamental steps of introducing an azido group could be relevant to the synthesis of small molecules like Ethyl 3-azido-2-hydroxypropanoate.

Molecular Structure Analysis

The molecular structure of related compounds has been determined using techniques such as X-ray crystallography and density functional theory (DFT) calculations . These methods could be applied to Ethyl 3-azido-2-hydroxypropanoate to determine its structure and conformation, which is crucial for understanding its reactivity and physical properties.

Chemical Reactions Analysis

The papers discuss various chemical reactions involving azido compounds. For example, the azido functionality in the synthesized PEG derivatives is available for "click" conjugation reactions with alkyne groups . Similarly, Ethyl 3-azido-2-hydroxypropanoate could potentially participate in click chemistry, which is a powerful tool for creating diverse molecular architectures.

Physical and Chemical Properties Analysis

The physical and chemical properties of Ethyl 3-azido-2-hydroxypropanoate can be inferred from related compounds. For instance, the presence of azido and ester groups suggests that it would have polar characteristics and could be soluble in common organic solvents. The reactivity of the azido group also implies that the compound could be sensitive to thermal or photochemical stimuli, leading to nitrogen gas evolution .

Scientific Research Applications

Nucleophilic Ring Opening and Synthesis

  • Nucleophilic Ring Opening : Ethyl 3-azido-2-hydroxypropanoate has been utilized in nucleophilic ring opening reactions. For instance, the ring opening of 3-F-alkyl 2,3-epoxypropanoates leads to 2-substituted 3-F-alkyl 3-hydroxypropanoates, with azidolysis yielding 2-azido 3-F-alkyl 3-hydroxypropanoates as major products (Lanier, Blanc, & Pastor, 1996).

Enzymatic Resolution and Synthesis

  • Ultrasound in Enzymatic Resolution : The compound has been studied in the context of enzymatic hydrolysis, where the use of an ultrasound bath led to a decrease in reaction time without significantly affecting yield or enantiomeric excess (Ribeiro, Passaroto, & Brenelli, 2001).
  • Enzyme-Catalyzed Synthesis : It also finds application in enzyme-catalyzed synthesis for creating highly enantiomerically enriched acids (Brem et al., 2011).

Solvent and Phase Behavior Studies

  • Phase Behavior Studies : Ethyl lactate, closely related to Ethyl 3-azido-2-hydroxypropanoate, has been studied for its solubility in CO2 and its potential use as a solvent in supercritical media. This research is significant for modeling and designing chemical processes (Bermejo et al., 2013).

Safety And Hazards

Ethyl 3-azido-2-hydroxypropanoate is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Category 3) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye/face protection .

Future Directions

While the future directions for Ethyl 3-azido-2-hydroxypropanoate specifically are not mentioned in the search results, a related compound, Poly (3-hydroxypropionate), is seen as a promising alternative to petro-diesel based plastic . The β-alanine biosynthetic pathway is efficient in producing poly (3HP), and a Malonyl-CoA biosensor increases poly (3HP) yield .

properties

IUPAC Name

ethyl 3-azido-2-hydroxypropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3O3/c1-2-11-5(10)4(9)3-7-8-6/h4,9H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWDVPDQIXXHLCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CN=[N+]=[N-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10447144
Record name Ethyl 3-azido-2-hydroxypropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10447144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-azido-2-hydroxypropanoate

CAS RN

144888-69-7
Record name Ethyl 3-azido-2-hydroxypropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10447144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of ethyl 3-bromo-2-hydroxypropanoate (22.1 g, 112.0 mmol) in EtOH/H2O (1:1) was added sodium azide (10.9 g, 168.0 mmol). The reaction was stirred and heated to 90° C. for 3 days. The EtOH was removed in vacuo and the remaining aqueous solution was extracted with CHCl3 several times. The combined organic extracts were dried over Na2SO4 and concentrated in vacuo to afford the azide as an orange oil. 1H NMR (400 MHz, d6-DMSO) δ 5.96 (d, J=5.6 Hz, 1H), 4.31-4.28 (m, 1H), 4.19-4.08 (m, 2H), 3.51-3.40 (m, 2H), 1.28-1.17 (m, 3H).
Quantity
22.1 g
Type
reactant
Reaction Step One
Quantity
10.9 g
Type
reactant
Reaction Step One
Name
EtOH H2O
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
Y Nishimura, H Cho - Synlett, 2015 - thieme-connect.com
… As reported previously,[15] the reduction of 13 by using sodium cyanoborohydride and subsequent substitution reaction with sodium azide, afforded ethyl 3-azido-2-hydroxypropanoate (…
Number of citations: 20 www.thieme-connect.com
Y Nishimura, T Kubo, Y Okamoto, H Cho - Tetrahedron Letters, 2017 - Elsevier
… The reduction of 12 using sodium cyanoborohydride and the subsequent substitution reaction with sodium azide afforded ethyl 3-azido-2-hydroxypropanoate 13 in two steps in 64% …
Number of citations: 9 www.sciencedirect.com
TM Williams, R Crumbie… - The Journal of Organic …, 1985 - ACS Publications
… procedure used for making 25, ethyl 3-azido-2hydroxypropanoate (215 mg) was hydrogenated and the resulting amine treated with benzoic anhydride (0.43g) and triethyl amine in …
Number of citations: 45 pubs.acs.org

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